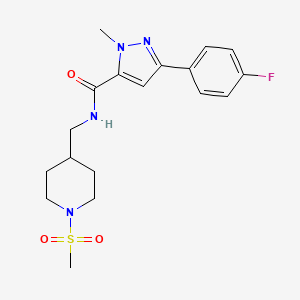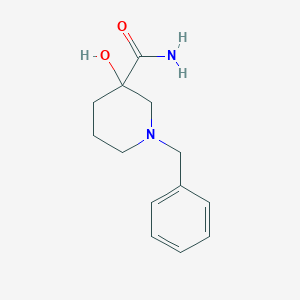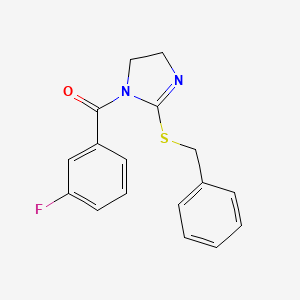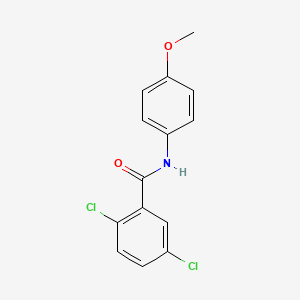
3-(4-fluorophenyl)-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a synthetic 1, 4-disubstituted piperidine . It has a simple molecular structure and is part of a group of compounds that have been evaluated for their antiplasmodial activity .
Synthesis Analysis
The synthesis of these types of piperidines has been described in detail . They are based on a common parent skeleton with substituents at the C4 and N1 positions of the piperidyl parent fragment . The compounds can be grouped into three chemical classes based on the functional groups present in these substituents: ketones, alcohols, and amines .Molecular Structure Analysis
The molecular structure of this compound is based on a common parent skeleton with substituents at the C4 and N1 positions of the piperidyl parent fragment . The compounds can be grouped into three chemical classes based on the functional groups present in these substituents: ketones, alcohols, and amines .Chemical Reactions Analysis
The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Eight compounds (2 ketone, 5 alcohol and one amine analogues) showed high activity (IC 50 s between 1 and 5 μg/mL) .科学的研究の応用
Radiotracer Development for Brain Studies
A study conducted by Katoch-Rouse and Horti (2003) explored the synthesis of a compound similar to 3-(4-fluorophenyl)-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide, used as a radiotracer for studying CB1 cannabinoid receptors in the brain via positron emission tomography. This application is crucial for neurological research, particularly in understanding cannabinoid receptor functioning.
Novel Drug Discovery and Synthesis
Thangarasu, Manikandan, and Thamaraiselvi (2019) investigated the synthesis and biological properties of pyrazoles, including compounds structurally related to this compound. Their research, as documented in their publication in Bioorganic Chemistry, underscores the significance of pyrazoles in novel drug discovery, particularly for conditions like inflammation and breast cancer due to their inhibition properties on enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase (Thangarasu et al., 2019).
Cancer Treatment and Research
In a study on the synthesis and antitumor activity of pyrazole derivatives, Naito et al. (2005) found that compounds structurally similar to this compound exhibited potent antitumor activity against various cancer cells. This research, published in Chemical & Pharmaceutical Bulletin, highlights the potential of such compounds in the development of cancer treatments (Naito et al., 2005).
Antimicrobial and Antiproliferative Activities
Another study by Mert et al. (2014) in Medicinal Chemistry Research demonstrated the antiproliferative activities of pyrazole-sulfonamide derivatives against various cell lines. This underscores the broader applicability of such compounds in combating diseases through antimicrobial properties (Mert et al., 2014).
将来の方向性
The alcohol analogues were the most active and most selective for the parasite with three promising hit molecules identified among them . This suggests that the hydroxyl group at C-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity . Further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria may yield important antimalarial leads .
特性
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-22-17(11-16(21-22)14-3-5-15(19)6-4-14)18(24)20-12-13-7-9-23(10-8-13)27(2,25)26/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJDVCJUTTVJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2720106.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2720109.png)

![(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2720114.png)
![ethyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2720115.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2720117.png)


![2-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2720122.png)
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2720124.png)
![Benzyl 7-(4-(benzyloxy)phenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2720125.png)
![[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate](/img/structure/B2720128.png)

